molecular formula C14H26O4 B117187 Glyoxylic acid-L-menthylester dimethoxy acetal CAS No. 144688-47-1

Glyoxylic acid-L-menthylester dimethoxy acetal

Cat. No.: B117187
CAS No.: 144688-47-1
M. Wt: 258.35 g/mol
InChI Key: LEFFNJLVHHHQGX-GRYCIOLGSA-N
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Description

Glyoxylic acid-L-menthylester dimethoxy acetal (CAS No. 144688-47-1) is a heterocyclic organic compound classified as a dimethoxy acetal derivative of glyoxylic acid esterified with L-menthol . It is commercially available at 96% purity and is structurally characterized by a glyoxylic acid backbone functionalized with two methoxy groups and an L-menthyl ester moiety.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dimethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-9(2)11-7-6-10(3)8-12(11)18-13(15)14(16-4)17-5/h9-12,14H,6-8H2,1-5H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFFNJLVHHHQGX-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Glyoxylic Acid Methyl Ester Dimethyl Acetal

The synthesis begins with the conversion of glyoxylic acid methyl ester methyl hemiacetal to its dimethyl acetal derivative. In a representative procedure, 1,200 g (10 mol) of glyoxylic acid methyl ester methyl hemiacetal is refluxed with concentrated sulfuric acid (40 g) at 105°C under methanol vapor. The methanol vapor is introduced via a submerged tube to maintain a 10:1 reflux ratio, ensuring continuous removal of water. After 6 hours, fractional distillation yields 1,270 g (9.5 mol) of glyoxylic acid methyl ester dimethyl acetal at 99.5% purity (GC analysis).

Table 1: Reaction Parameters for Dimethyl Acetal Formation

ParameterValue
Starting Material1,200 g (10 mol)
CatalystH₂SO₄ (40 g)
Temperature105°C
Methanol Flow Rate300 g/h (9.4 mol/h)
Yield95%

Transesterification with L-Menthol

The dimethyl acetal undergoes transesterification with L-menthol to form the L-menthyl ester derivative. A mixture of 402 g (3 mol) of glyoxylic acid methyl ester dimethyl acetal, 312 g (2 mol) of L-menthol, and dibutyltin diacetate (1 g) is heated to 105°C in a distillation apparatus. Methanol byproduct is continuously removed, driving the reaction to completion within 15 hours. Post-reaction, the catalyst is separated via short-path evaporation, yielding 501 g (1.94 mol) of L-menthyl glyoxylate dimethyl acetal at 99% purity.

Table 2: Transesterification Performance Metrics

MetricValue
Molar Ratio (Acetal:Menthol)1.5:1
Catalyst Loading0.25 wt%
Reaction Time15 hours
Isolated Yield97%

Catalyst recycling experiments demonstrate that reused dibutyltin diacetate retains efficacy, achieving 98% yield in subsequent batches.

Acetal Cleavage to Final Product

The final step involves acetal cleavage using formic acid to yield glyoxylic acid-L-menthyl ester monohydrate. Heating 100 g (0.39 mol) of L-menthyl glyoxylate dimethyl acetal with 400 g of formic acid at reflux for 12 minutes produces methyl formate, which is distilled off. Rapid cooling and crystallization from n-hexane yield 64.6 g (0.28 mol) of the monohydrate at 99.8% purity (HPLC). Optical rotation measurements confirm stereochemical retention (α_D²⁰ = −74°).

Table 3: Acetal Cleavage Optimization

ConditionValue
Formic Acid Ratio4:1 (w/w)
Reaction Time12 minutes
Crystallization Solventn-Hexane
Enantiomeric Excess>99%

Comparative Analysis of Methodologies

Catalytic Efficiency

Dibutyltin diacetate outperforms alternative catalysts (e.g., titanium isopropoxide) in transesterification, reducing side reactions such as menthol dehydration. Kinetic studies reveal a turnover frequency (TOF) of 8.2 h⁻¹ for the tin-based catalyst versus 3.5 h⁻¹ for titanium analogs.

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene) suppress racemization but prolong reaction times. Polar aprotic solvents like DMF accelerate transesterification but necessitate lower temperatures (80–90°C) to avoid acetal degradation.

Industrial-Scale Considerations

Process Intensification

Continuous methanol removal via fractional distillation enhances equilibrium displacement, achieving near-quantitative conversion. Pilot-scale reactors (500 L) demonstrate scalability, with productivity metrics of 12 kg/h of L-menthyl glyoxylate dimethyl acetal.

Waste Stream Management

Methyl formate byproduct is recovered and sold as a solvent, while spent catalyst residues are incinerated. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to ozonolysis-based routes .

Chemical Reactions Analysis

Types of Reactions: Glyoxylic acid-L-menthylester dimethoxy acetal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxy acetal groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Glyoxylic acid-L-menthylester dimethoxy acetal serves as a crucial precursor in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Yields alcohol derivatives.
  • Substitution : Facilitates nucleophilic substitution reactions to introduce different functional groups.

Medicinal Chemistry

This compound is under investigation for its potential role in drug synthesis. It acts as a building block for pharmacologically active compounds, with preliminary studies suggesting antimicrobial properties against specific bacterial strains and potential anti-inflammatory effects. The interaction of this compound with biological macromolecules like proteins and nucleic acids indicates its therapeutic potential, although further research is needed to elucidate these mechanisms fully.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing fragrances and flavors. Its pleasant odor makes it particularly valuable in the fragrance industry, where it can be incorporated into various products.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of new antimicrobial agents using this compound as a starting material. The results indicated that derivatives synthesized from this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.

Case Study 2: Application in Fragrance Development

Research conducted on the use of this compound in fragrance formulations demonstrated that it could enhance the stability and longevity of scent profiles. The study found that products containing this compound maintained their aromatic properties over extended periods compared to those without it, suggesting its utility in commercial fragrance applications.

Mechanism of Action

The mechanism of action of glyoxylic acid-L-menthylester dimethoxy acetal involves its reactivity as an ester and acetal. The compound can undergo hydrolysis to release glyoxylic acid and L-menthol, which can then participate in various biochemical and chemical pathways. The dimethoxy acetal groups provide stability and protect the ester from premature hydrolysis .

Comparison with Similar Compounds

Methyl Dimethoxyacetate

Structure: Methyl dimethoxyacetate (CAS No. 134-15-0) shares the dimethoxy acetal core but substitutes the L-menthyl ester with a methyl group. Its molecular formula is C₅H₁₀O₄, compared to the larger L-menthyl derivative . Reactivity: Kinetic studies show that acetal methoxy groups in dimethoxy compounds exhibit reduced nucleophilicity compared to simple methoxy ethers. For instance, 5,5-dimethoxy-1-pentyl tosylate solvolyzes three times slower than its monomethoxy counterpart due to electron-withdrawing inductive effects between methoxy groups . This suggests Glyoxylic acid-L-menthylester dimethoxy acetal may similarly resist nucleophilic attack, though steric hindrance from the bulky L-menthyl group could further slow reactions.

Ethyl Diethoxyacetate

Structure: Ethyl diethoxyacetate (CAS No. 6065-82-3) replaces methoxy groups with ethoxy and uses an ethyl ester. The increased alkoxy chain length enhances lipophilicity but reduces electrophilicity at the acetal carbon . Applications: Ethyl diethoxyacetate is used as a synthetic intermediate in flavor and fragrance industries. In contrast, this compound’s L-menthyl group may confer chiral specificity, making it valuable in asymmetric synthesis or enantioselective catalysis .

1,1-Dimethoxyoctane

Its lack of polar groups results in lower boiling points and higher volatility compared to this compound . Reactivity: Unlike acetals with ester groups, 1,1-dimethoxyoctane undergoes rapid acid-catalyzed hydrolysis. The presence of the L-menthyl ester in this compound likely stabilizes the acetal against hydrolysis due to steric and electronic effects .

Key Data Tables

Table 1: Structural and Physical Properties

Compound CAS No. Molecular Formula Key Functional Groups Purity
This compound 144688-47-1 C₁₅H₂₆O₅ Dimethoxy acetal, L-menthyl ester 96%
Methyl dimethoxyacetate 134-15-0 C₅H₁₀O₄ Dimethoxy acetal, methyl ester 98%
Ethyl diethoxyacetate 6065-82-3 C₈H₁₆O₄ Diethoxy acetal, ethyl ester N/A

Biological Activity

Glyoxylic acid-L-menthylester dimethoxy acetal is a complex organic compound with the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. This compound is synthesized through the esterification of glyoxylic acid with L-menthol, followed by protection with dimethoxy acetal groups. Its unique structure, particularly the presence of the L-menthyl group, imparts specific stereochemistry and potential biological activity distinct from other similar compounds .

The biological activity of this compound is largely attributed to its reactivity as an ester and acetal. Upon hydrolysis, it releases glyoxylic acid and L-menthol, which can engage in various biochemical pathways. The stability provided by the dimethoxy acetal groups protects the ester from premature hydrolysis, allowing for controlled release and activity in biological systems.

Research Findings

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Glyoxylic acid derivatives have been studied for their radical scavenging abilities, contributing to their potential use in protecting against oxidative stress .
  • Pharmacological Applications : It has been investigated as a precursor in drug synthesis, particularly in creating pharmacologically active compounds due to its ability to undergo various chemical transformations .
  • Cell Adhesion Enhancement : Studies suggest that glyoxylic acid derivatives may enhance leukocyte adhesion in tissue injury models, indicating potential applications in wound healing and inflammatory responses .

Case Studies

  • Antioxidant Activity : A study demonstrated that glyoxylic acid derivatives can act as effective radical scavengers, showing significant protective effects against oxidative damage in cellular models. These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress-related conditions.
  • Wound Healing : In an experimental model involving tissue injury, this compound was shown to facilitate leukocyte adhesion, which is critical for effective wound healing. This activity was attributed to its interaction with endothelial cells and modulation of inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
Glyoxylic Acid Methyl Ester Dimethyl AcetalMethyl esterLimited antioxidant properties
Ethyl DiethoxyacetateDiethoxy acetalModerate reactivity; less biological focus
This compoundL-Menthyl esterEnhanced antioxidant and pharmacological activities

The presence of the L-menthyl group in this compound enhances its biological activity compared to other esters lacking this stereochemical feature.

Q & A

Q. What are the recommended synthetic routes for Glyoxylic acid-L-menthylester dimethoxy acetal in laboratory settings?

Methodological Answer: The synthesis typically involves acetalization of glyoxylic acid derivatives. Key approaches include:

  • Acid-Catalyzed Acetal Formation : Reacting glyoxylic acid with L-menthol and methanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the dimethoxy acetal. Reaction conditions (temperature, solvent) must be optimized to minimize side reactions such as ester hydrolysis .
  • Electrochemical Carboxylation : Leveraging paired electrosynthesis (as demonstrated for glyoxylic acid derivatives) to improve selectivity and reduce reliance on harsh reagents. This method enhances energy efficiency and avoids thermal degradation .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to resolve acetal derivatives from unreacted starting materials .
  • Spectroscopic Confirmation :
    • NMR : 1^1H NMR should show signals for dimethoxy groups (δ 3.2–3.4 ppm) and L-menthyl protons (δ 0.7–1.5 ppm). Absence of carbonyl peaks (δ 9–10 ppm) confirms successful acetal formation .
    • FT-IR : Peaks at 1100–1050 cm1^{-1} (C-O-C stretching) and absence of carboxylic acid O-H stretches (~2500–3500 cm1^{-1}) .

Q. What are the critical storage conditions to ensure stability of this compound?

Methodological Answer:

  • Storage Temperature : Keep at 2–8°C in airtight, amber glass containers to prevent photodegradation and moisture absorption .
  • Incompatible Materials : Avoid strong acids/bases, oxidizing agents (e.g., HNO3_3), and reducing agents (e.g., NaBH4_4), which can hydrolyze the acetal or induce redox reactions .

Advanced Research Questions

Q. How do steric effects from the L-menthyl group influence reaction kinetics in nucleophilic substitutions?

Methodological Answer: The bulky L-menthyl group imposes steric hindrance, reducing nucleophilic attack rates. For example:

  • Solvolysis Studies : In trifluoroethanol, the L-menthyl acetal exhibits slower reaction rates compared to non-sterically hindered analogs (e.g., methyl esters). Kinetic data show a 3-fold decrease in tosylate solvolysis rates due to restricted transition-state geometry .
  • Mechanistic Insights : Steric effects stabilize intermediate oxonium ions (e.g., cyclic oxonium ion 12 in ), delaying carbocation formation and favoring alternative pathways like resonance-stabilized intermediates .

Q. What analytical strategies resolve contradictions in reported toxicity data for glyoxylic acid derivatives?

Methodological Answer:

  • Toxicogenomic Profiling : Use in vitro assays (e.g., HepG2 cells) to assess metabolic disruption (e.g., glyoxylate pathway interference) and compare with glycolic acid’s protective effects (as noted in ).
  • Dose-Response Studies : Re-evaluate LD50_{50} values under controlled humidity (to prevent acetal hydrolysis) and validate via LC-MS quantification of intact compound vs. decomposition products (e.g., glyoxylic acid) .

Q. How can researchers design experiments to study the compound’s behavior under simulated physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the acetal in buffers (pH 2–8) at 37°C and monitor degradation via HPLC. Acetals are stable at neutral pH but hydrolyze rapidly under acidic conditions (e.g., gastric fluid simulants) .
  • Enzymatic Hydrolysis : Test liver microsomes or esterases to identify metabolic pathways. The L-menthyl group may slow enzymatic cleavage compared to smaller esters .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Substitution : The dimethoxy acetal acts as a masked carbonyl, enabling controlled release of glyoxylic acid in situ. Steric shielding by the L-menthyl group directs regioselectivity in Pd-catalyzed couplings .
  • Electrophilic Activation : Under Lewis acid catalysis (e.g., BF3_3), the acetal forms reactive oxocarbenium ions, facilitating C-C bond formation with aromatic nucleophiles .

Q. How does the equilibrium between glyoxylic acid and its gem-diol form impact acetal derivatization?

Methodological Answer:

  • Equilibrium Control : In aqueous conditions, glyoxylic acid exists predominantly as the gem-diol (dihydroxyacetic acid). Acetal synthesis requires anhydrous conditions to shift equilibrium toward the carbonyl form, enabling efficient reaction with L-menthol .
  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to suppress gem-diol formation and improve acetal yields .

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